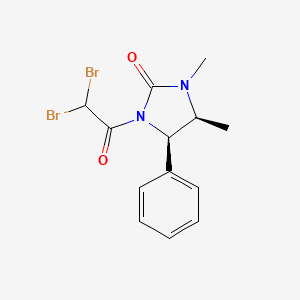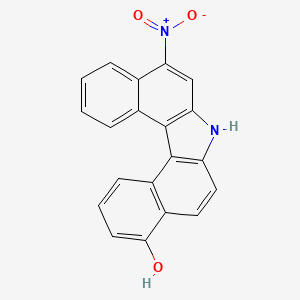
4-Hydroxy-9-nitro-7H-dibenzo(c,g)carbazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxy-9-nitro-7H-dibenzo(c,g)carbazole is a heterocyclic aromatic compound with a complex structure that includes two benzene rings fused to a nitrogen-containing five-membered ring. This compound is known for its potent mutagenic and carcinogenic properties .
Preparation Methods
The synthesis of 4-Hydroxy-9-nitro-7H-dibenzo(c,g)carbazole involves multiple steps. One common method includes the nitration of 7H-dibenzo(c,g)carbazole followed by hydroxylation. The reaction conditions typically involve the use of strong acids like nitric acid for nitration and bases for hydroxylation . Industrial production methods are less common due to the compound’s limited demand and its hazardous nature .
Chemical Reactions Analysis
4-Hydroxy-9-nitro-7H-dibenzo(c,g)carbazole undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate, leading to the formation of quinones.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride, resulting in the formation of amines.
Substitution: Electrophilic substitution reactions can occur, especially at the nitro group, using reagents like halogens or sulfonic acids.
Scientific Research Applications
4-Hydroxy-9-nitro-7H-dibenzo(c,g)carbazole has several applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of polycyclic aromatic hydrocarbons.
Mechanism of Action
The mechanism of action of 4-Hydroxy-9-nitro-7H-dibenzo(c,g)carbazole involves its interaction with DNA, leading to the formation of DNA adducts. This interaction is facilitated by enzymes such as CYP1A1, CYP1A2, and CYP1B1, which hydroxylate the compound at specific sites . The resulting DNA adducts can cause mutations and potentially lead to cancer .
Comparison with Similar Compounds
4-Hydroxy-9-nitro-7H-dibenzo(c,g)carbazole is similar to other polycyclic aromatic hydrocarbons like:
7H-Dibenzo(c,g)carbazole: This compound shares a similar structure but lacks the hydroxyl and nitro groups.
Carbazole: A simpler structure with only the nitrogen-containing ring fused to two benzene rings.
Benzo(a)pyrene: Another polycyclic aromatic hydrocarbon known for its carcinogenic properties.
The uniqueness of this compound lies in its specific functional groups, which contribute to its distinct chemical behavior and biological activity .
Properties
CAS No. |
188970-84-5 |
|---|---|
Molecular Formula |
C20H12N2O3 |
Molecular Weight |
328.3 g/mol |
IUPAC Name |
15-nitro-12-azapentacyclo[11.8.0.02,11.03,8.016,21]henicosa-1(13),2(11),3(8),4,6,9,14,16,18,20-decaen-7-ol |
InChI |
InChI=1S/C20H12N2O3/c23-18-7-3-6-14-12(18)8-9-15-19(14)20-13-5-2-1-4-11(13)17(22(24)25)10-16(20)21-15/h1-10,21,23H |
InChI Key |
YYUVNGQZBFTHEW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC3=C2C4=C(N3)C=CC5=C4C=CC=C5O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


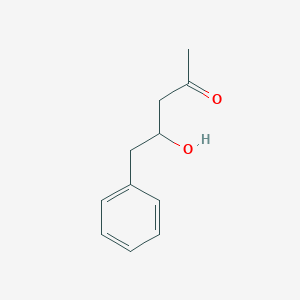

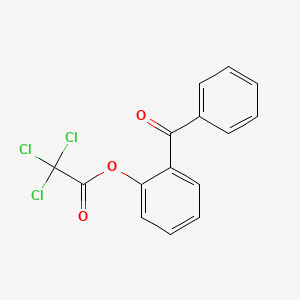
![N-benzyl-4-[4-(4-methoxyphenyl)-2-methyl-1,3-thiazol-5-yl]pyridin-2-amine](/img/structure/B14256229.png)
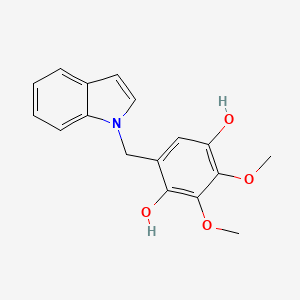
![1-[11-(Trichlorosilyl)undecyl]-1H-pyrrole](/img/structure/B14256235.png)

![7H-Pyrazino[2,1-B][1,3]thiazepine](/img/structure/B14256249.png)
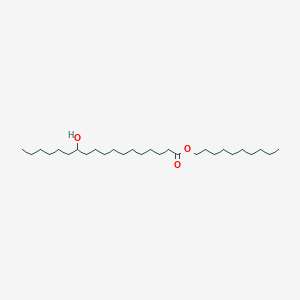
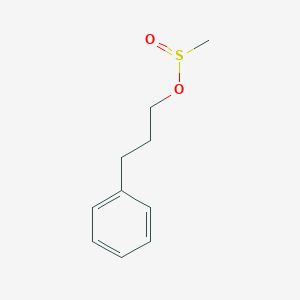
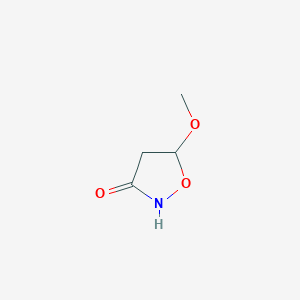

![Thiazolo[2,3-c]-1,2,4-triazole, 5,6-dihydro-3-(2-methoxyphenyl)-](/img/structure/B14256268.png)
